molecular formula C17H24N4O3S B2924751 N-(4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1104729-18-1

N-(4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No. B2924751
CAS RN: 1104729-18-1
M. Wt: 364.46
InChI Key: MIFDASRDWMBQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including an amide group (-CONH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a pyrrolidine ring (a five-membered ring containing nitrogen). These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through multi-step processes that involve the formation of the rings and the attachment of the functional groups .


Molecular Structure Analysis

The presence of multiple rings and functional groups in the compound suggests that it could have interesting chemical properties. The thiazole ring, for example, is aromatic and can participate in pi stacking interactions. The amide group can form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure, including the presence of any substituents on the rings. Properties like solubility, melting point, and boiling point could be influenced by these factors .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including the compound , have been studied for their potential as antimicrobial agents. They have shown promising results against both Gram-positive and Gram-negative bacterial species . The thiazole nucleus can interfere with the biosynthesis of bacterial lipids, which is a crucial pathway for bacterial survival .

Anticancer Properties

Compounds with a thiazole core have been evaluated for their antiproliferative effects, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7) . The ability to inhibit the growth of cancer cells makes these compounds significant in the development of new cancer therapies.

Antioxidant Effects

Thiazole derivatives have been synthesized and screened for their antioxidant properties. Some have shown potent activity, which is valuable in combating oxidative stress-related diseases .

Anti-Inflammatory Applications

The anti-inflammatory properties of thiazole compounds are also noteworthy. Novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives have been synthesized and analyzed for their anti-inflammatory potential .

Drug Design and Discovery

The structural features of thiazole-containing compounds make them attractive scaffolds in drug design and discovery. They are often modified at various positions to generate new molecules with enhanced pharmacological activities .

Pharmaceutical Intermediates

The compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its structural complexity allows for further functionalization and incorporation into larger, biologically active molecules .

Agrochemical Applications

Thiazole derivatives have applications in the agrochemical industry as well. They can be used to develop new pesticides and fungicides that help protect crops from pests and diseases .

Industrial Applications

Beyond biomedical applications, thiazole compounds find use in various industrial applications, including as catalysts, dyes, and pigments, due to their stability and reactive nature .

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing the compound and studying its properties in more detail. If the compound shows biological activity, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

N-[4-[2-(cyclohexylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c22-14-7-6-13(20-14)16(24)21-17-19-12(10-25-17)8-15(23)18-9-11-4-2-1-3-5-11/h10-11,13H,1-9H2,(H,18,23)(H,20,22)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFDASRDWMBQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.